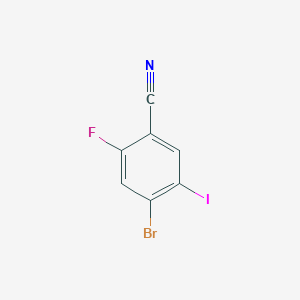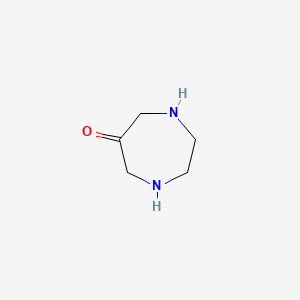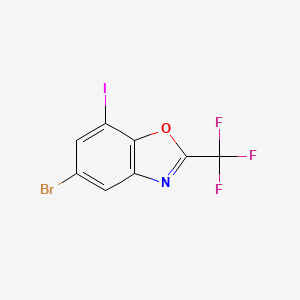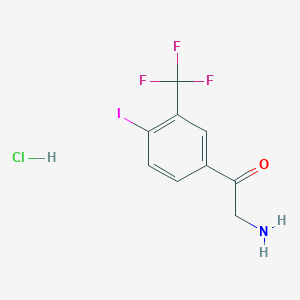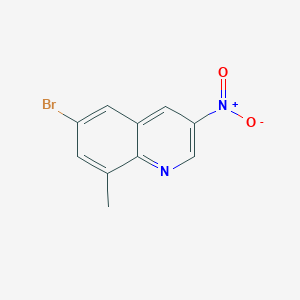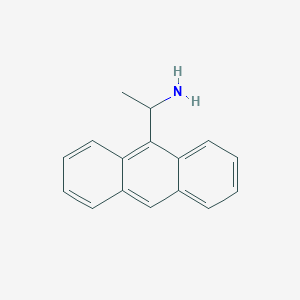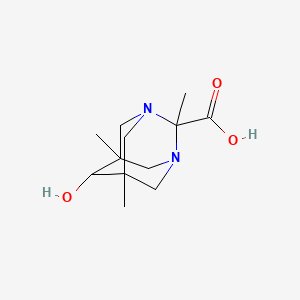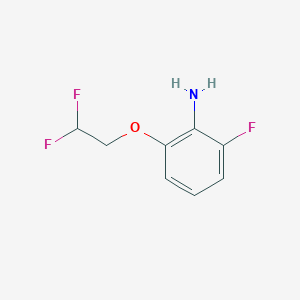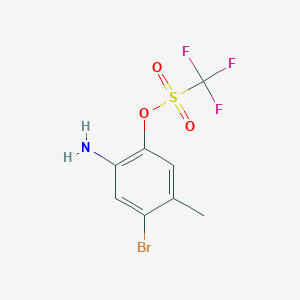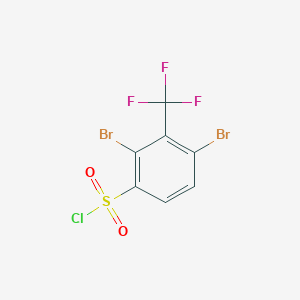
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H2Br2ClF3O2S. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride typically involves the bromination of 3-trifluoromethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in these reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a valuable intermediate in various chemical reactions. The bromine atoms and trifluoromethyl group further enhance its reactivity and selectivity in these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-trifluoromethylbenzenesulfonyl chloride
- 2,4-Dibromobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Uniqueness
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride is unique due to the presence of both bromine atoms and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C7H2Br2ClF3O2S |
|---|---|
Molekulargewicht |
402.41 g/mol |
IUPAC-Name |
2,4-dibromo-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2Br2ClF3O2S/c8-3-1-2-4(16(10,14)15)6(9)5(3)7(11,12)13/h1-2H |
InChI-Schlüssel |
HYGRAMGVVQIGSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Br)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


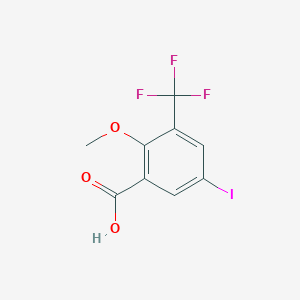
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
